REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:3]=1[C:4](O)=[O:5].[CH:15]([NH2:17])=O>O>[CH3:14][O:13][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][C:9]=1[O:11][CH3:12])[N:1]=[CH:15][NH:17][C:4]2=[O:5]
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Name
|
|
Quantity
|
29.6 g
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Type
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reactant
|
Smiles
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NC1=C(C(=O)O)C=C(C(=C1)OC)OC
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Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
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Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
145 °C
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Type
|
CUSTOM
|
Details
|
was stirred vigorously under nitrogen atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After completion the reaction mixture was cooled
|
Type
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FILTRATION
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Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with cold water (2×20 mL)
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(NC=NC2=CC1OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |